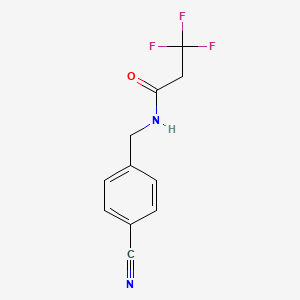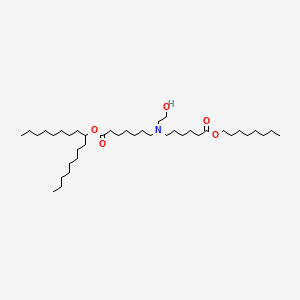
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate is a complex organic compound with a unique structure that includes a long heptadecanyl chain and a functionalized heptanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate typically involves multiple steps, starting with the preparation of the heptadecanyl chain and the functionalized heptanoate group. The key steps include:
Formation of the Heptadecanyl Chain: This can be achieved through the reduction of heptadecanoic acid or its derivatives.
Functionalization of the Heptanoate Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to produce the compound in significant quantities.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including drug delivery and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate involves its interaction with molecular targets and pathways within biological systems. The compound may:
Interact with Lipid Membranes: Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Modulate Enzymatic Activity: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
Signal Transduction: It can participate in signaling pathways by binding to receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of an octyloxy group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Contains a decyloxy group, leading to different physical and chemical properties.
Propriétés
Formule moléculaire |
C40H79NO5 |
|---|---|
Poids moléculaire |
654.1 g/mol |
Nom IUPAC |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-octoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clé InChI |
PSVRUEQPBOLIAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)

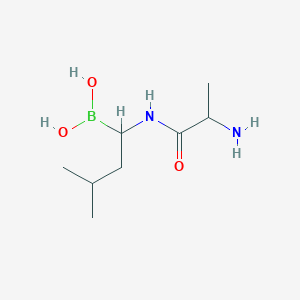
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
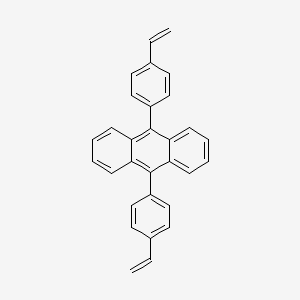
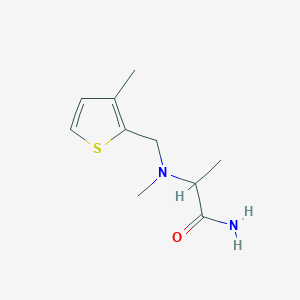
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
